

# TNO155 and ALK Inhibitors: A Synergistic Approach to Combatting ALK-Driven Cancers

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A new wave of research highlights the potent synergy between the SHP2 inhibitor, TNO155, and anaplastic lymphoma kinase (ALK) inhibitors in preclinical cancer models. This combination strategy shows promise in enhancing therapeutic efficacy and overcoming resistance to ALK-targeted therapies, particularly in neuroblastoma.

TNO155 is an orally bioavailable, allosteric inhibitor of Src homology region 2 domain-containing phosphatase 2 (SHP2), a non-receptor protein tyrosine phosphatase that plays a crucial role in the RAS-mitogen-activated protein kinase (MAPK) signaling pathway.[1][2] By inhibiting SHP2, TNO155 blocks downstream signaling that promotes cell growth and survival. [2][3] ALK inhibitors, on the other hand, are a class of tyrosine kinase inhibitors (TKIs) that target oncogenic ALK fusion proteins, which are key drivers in several cancers, including non-small cell lung cancer (NSCLC) and neuroblastoma.[4][5]

While ALK inhibitors have demonstrated significant clinical success, the development of resistance remains a major challenge.[5][6] The combination of TNO155 with ALK inhibitors presents a rational approach to counteract this resistance and enhance anti-tumor activity.

## **Unveiling the Synergy: Preclinical Evidence**

A key study by Valencia-Sama et al. provides compelling evidence for the synergistic effect of TNO155 and ALK inhibitors in neuroblastoma models. The research demonstrates that the combination of TNO155 with ALK inhibitors such as crizotinib, ceritinib, and lorlatinib leads to a significant reduction in cancer cell growth and survival.[7][8][9]





## **Enhanced Anti-Tumor Activity in ALK-Mutant Neuroblastoma**

The combination therapy has been shown to be particularly effective in neuroblastoma cells harboring ALK mutations.[10] In vitro studies revealed that concurrent treatment with TNO155 and ALK inhibitors synergistically decreased cell viability in ALK-mutant neuroblastoma cell lines.[7] This effect was less pronounced in ALK wild-type cells, suggesting a targeted action on the ALK-driven oncogenic pathway.[7]

Furthermore, the combination treatment led to enhanced inactivation of ALK and the downstream MAPK signaling pathway.[10] Western blot analysis showed decreased phosphorylation of ALK, SHP2, and ERK1/2, key components of these pathways, upon combined treatment.[7]

In vivo experiments using zebrafish and murine xenograft models of ALK-mutant neuroblastoma corroborated these findings. The combination of TNO155 and lorlatinib significantly reduced tumor growth and prolonged survival in mice bearing neuroblastoma xenografts.[7][8]

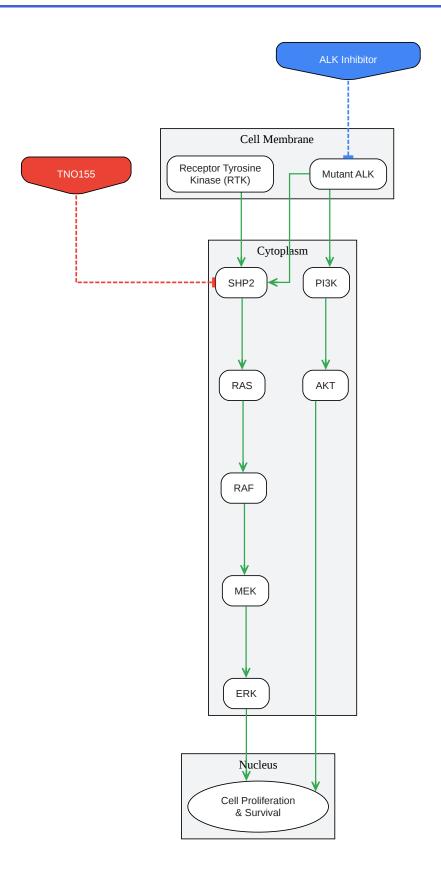
#### **Overcoming Resistance to ALK Inhibitors**

A critical finding from the research is the ability of TNO155 to overcome resistance to ALK inhibitors.[8][9] In neuroblastoma cells that had developed resistance to lorlatinib, the addition of TNO155 was able to resensitize the cells to the ALK inhibitor.[7][8] This suggests that targeting the SHP2 pathway can circumvent the resistance mechanisms that often limit the long-term efficacy of ALK-targeted therapies.

### Signaling Pathway and Experimental Workflow

The synergistic interaction between TNO155 and ALK inhibitors can be visualized through the signaling pathways they target.



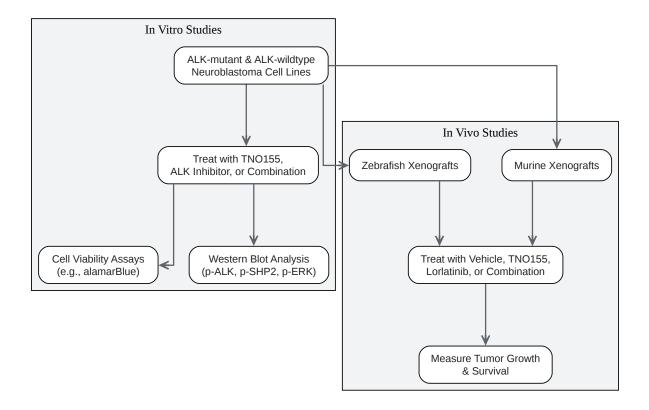


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Fig. 1: TNO155 and ALK Inhibitor Signaling Pathway



The experimental workflow to validate this synergy typically involves a series of in vitro and in vivo assays.



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Fig. 2: Experimental Workflow for Validating Synergy

#### **Quantitative Data Summary**

The following tables summarize the key quantitative findings from the preclinical studies.

Table 1: In Vitro Cell Viability (IC50 Values)



Cell Line	ALK Status	TNO155 IC50 (μΜ)	Ceritinib IC50 (µM)	Lorlatinib IC50 (µM)
Kelly	Mutant (F1174L)	>10	0.1 - 1	0.1 - 1
SH-SY5Y	Mutant (F1174L)	>10	0.1 - 1	0.1 - 1
NB-1	Wild-type	>10	>1	>1
SK-N-AS	Wild-type	>10	>1	>1

Data adapted

from Valencia-

Sama et al. IC50

values represent

the concentration

of a drug that is

required for 50%

inhibition in vitro.

[7]

Table 2: Synergy Scores (Excess over Bliss)

Cell Line	ALK Status	TNO155 + Ceritinib	TNO155 + Lorlatinib
Kelly	Mutant (F1174L)	Synergistic	Synergistic
SH-SY5Y	Mutant (F1174L)	Synergistic	Synergistic
NB-1	Wild-type	Not Synergistic	Not Synergistic
SK-N-AS	Wild-type	Not Synergistic	Not Synergistic
Data adapted from			
Valencia-Sama et al.			
A positive Excess over			
Bliss (EOB) score			
indicates synergy.[7]			



Table 3: In Vivo Tumor Growth Inhibition (Murine Xenograft Model)

Treatment Group	Tumor Volume Reduction vs. Vehicle	Survival Benefit vs. Vehicle
TNO155	Moderate	Moderate
Lorlatinib	Significant	Significant
TNO155 + Lorlatinib	Most Significant	Most Significant
Qualitative summary based on data from Valencia-Sama et al. [7]		

#### **Experimental Protocols**

Detailed methodologies are crucial for the replication and validation of these findings.

#### **Cell Viability Assay (alamarBlue)**

- Neuroblastoma cells were seeded in 96-well plates and allowed to adhere overnight.
- Cells were treated with a range of concentrations of TNO155, an ALK inhibitor (ceritinib or lorlatinib), or the combination of both for 72 hours.
- After the incubation period, alamarBlue reagent was added to each well.
- Plates were incubated for 4-6 hours at 37°C.
- Fluorescence was measured using a microplate reader to determine cell viability.
- IC50 values were calculated using non-linear regression analysis.

#### **Western Blot Analysis**

- Neuroblastoma cells were treated with TNO155, an ALK inhibitor, or the combination for 24 hours.
- Cells were lysed, and protein concentrations were determined using a BCA assay.



- Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
- Membranes were blocked and then incubated with primary antibodies against total and phosphorylated ALK, SHP2, and ERK1/2.
- After washing, membranes were incubated with HRP-conjugated secondary antibodies.
- Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

#### **Murine Xenograft Model**

- ALK-mutant neuroblastoma cells were subcutaneously injected into the flank of immunodeficient mice.
- Once tumors reached a palpable size, mice were randomized into four treatment groups: vehicle control, TNO155 alone, lorlatinib alone, and the combination of TNO155 and lorlatinib.
- Drugs were administered orally according to the specified dosing schedule.
- Tumor volume was measured regularly using calipers.
- Animal survival was monitored and recorded.

#### Conclusion

The combination of the SHP2 inhibitor TNO155 with ALK inhibitors represents a promising therapeutic strategy for ALK-driven cancers. The preclinical data strongly support a synergistic effect, leading to enhanced anti-tumor activity and the potential to overcome acquired resistance. These findings provide a solid rationale for the clinical investigation of this combination therapy in patients with ALK-positive malignancies. Further research is warranted to optimize dosing schedules and to identify predictive biomarkers to select patients who are most likely to benefit from this novel approach.



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